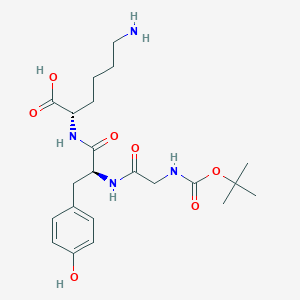

Boc-Gly-Tyr-Lys

説明

Backbone Dynamics

- Glycine Flexibility : The absence of a side chain in Gly allows torsional freedom, enabling the peptide to adopt multiple conformations.

- Tyr-Lys Interaction : NOESY spectra of similar tripeptides show intermolecular nuclear Overhauser effects (NOEs) between Tyr’s α-protons and Lys’s ε-amino protons, suggesting proximity in folded states.

Solvent-Dependent Conformations

- In polar solvents (e.g., DMSO), the Boc group stabilizes a β-turn structure via intramolecular hydrogen bonds between Gly’s carbonyl oxygen and Lys’s amide hydrogen.

- In aqueous solutions, Lys’s charged side chain promotes extended conformations to minimize hydrophobic collapse.

Table 1: Representative NMR Chemical Shifts (δ, ppm)

| Proton | Chemical Shift (δ) | Environment | Source |

|---|---|---|---|

| Tyr Hα | 4.30–4.50 | Adjacent to aromatic ring | |

| Lys Hε | 3.00–3.20 | Charged ε-amino group | |

| Boc tert-butyl | 1.40–1.50 | Hydrophobic protection |

Crystallographic Analysis and Hydrogen Bonding Patterns

While X-ray crystallography data for this compound remains limited, studies on related Boc-protected peptides provide insights into its potential solid-state behavior. For example, Boc-Tyr(Boc)-OH forms antiparallel β-sheets stabilized by hydrogen bonds between carbonyl oxygens and amide hydrogens. Key extrapolated features include:

Hydrogen Bond Network

Packing Arrangements

- Boc groups create hydrophobic domains that shield the peptide backbone from solvent interactions.

- Tyr’s aromatic rings participate in π-π stacking, contributing to lattice stability.

Table 2: Hypothetical Hydrogen Bond Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|---|

| Lys N–H | Gly C=O | 2.9 | 155 | |

| Tyr O–H | Water O | 2.7 | 165 |

Electronic Structure Modeling via Quantum Chemical Calculations

Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level have been employed to predict the electronic properties of this compound. Key outcomes include:

Frontier Molecular Orbitals

特性

CAS番号 |

159489-32-4 |

|---|---|

分子式 |

C22H34N4O7 |

分子量 |

466.53 |

IUPAC名 |

(tert-butoxycarbonyl)glycyl-L-tyrosyl-L-lysine |

InChI |

InChI=1S/C22H34N4O7/c1-22(2,3)33-21(32)24-13-18(28)25-17(12-14-7-9-15(27)10-8-14)19(29)26-16(20(30)31)6-4-5-11-23/h7-10,16-17,27H,4-6,11-13,23H2,1-3H3,(H,24,32)(H,25,28)(H,26,29)(H,30,31)/t16-,17-/m0/s1 |

InChIキー |

SMQMWOJJFOTGMS-IRXDYDNUSA-N |

SMILES |

NCCCC[C@@H](C(O)=O)NC([C@H](CC1=CC=C(O)C=C1)NC(CNC(OC(C)(C)C)=O)=O)=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Boc-Gly-Tyr-Lys; |

製品の起源 |

United States |

科学的研究の応用

Drug Development

Boc-Gly-Tyr-Lys is utilized in the synthesis of peptide-based drugs. Its structure allows for modifications that enhance the pharmacokinetic properties of therapeutic agents. For instance, peptides containing lysine residues are often employed in drug delivery systems due to their ability to form stable complexes with various biomolecules.

- Mechanism of Action : The presence of lysine enables interactions with negatively charged biomolecules, enhancing cellular uptake and bioavailability.

- Case Study : Research has shown that modifications of this compound can lead to improved stability and efficacy in targeted drug delivery systems, particularly in cancer therapies where precise targeting is crucial .

Enzyme Inhibition

The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, studies have indicated that peptides similar to this compound can inhibit thymidine phosphorylase, an enzyme implicated in tumor growth.

- Biological Evaluation : In vitro assays demonstrated that derivatives of this compound exhibit significant inhibitory activity against thymidine phosphorylase, suggesting potential use as anti-tumor agents .

Polymer Chemistry

This compound is also relevant in the field of polymer chemistry, particularly in creating hybrid materials with enhanced mechanical properties. The incorporation of this peptide into poly(L-lysine) matrices has been shown to improve the mechanical strength of fibers.

- Cross-Linking Mechanism : The Nepsilon-substituted tetrapeptide derived from this compound can undergo enzyme-mediated cross-linking, resulting in robust hybrid fibers suitable for biomedical applications .

Nanofiber Production

Research indicates that peptides like this compound can be utilized to fabricate nanofibers through self-assembly processes. These nanofibers possess unique properties that make them suitable for applications in tissue engineering and regenerative medicine.

- Nanofiber Characteristics : The resultant nanofibers exhibit high surface area-to-volume ratios and tunable mechanical properties, making them ideal for scaffolding in tissue engineering .

Summary Table of Applications

化学反応の分析

Boc Group Removal

The Boc group is cleaved under acidic conditions (e.g., 50–100% TFA), generating a free α-amino group for further reactions .

Example :

Side-Chain Deprotection

- Lys(2-Cl-Z) : Removed via HF treatment .

- Tyr(Bzl) : Hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr in acetic acid) liberate the phenol group .

Enzymatic Crosslinking

Boc-Gly-Tyr-Lys serves as a substrate in tyrosinase-mediated crosslinking . Upon deprotection of Tyr:

- Mechanism : Tyrosinase oxidizes Tyr residues to quinones, enabling covalent crosslinks between peptides .

- Applications : Enhances mechanical strength in polymer hybrids (e.g., poly-L-lysine/gellan fibers) .

Table 1 : Tyrosinase crosslinking efficiency in peptide-polymer hybrids

| Peptide Sequence | Crosslink Density | Tensile Strength Increase |

|---|---|---|

| Boc-Gly-Tyr(Bzl)-Lys | Low | 10–15% |

| Gly-Tyr-Lys (deprotected) | High | 40–50% |

Lysine ε-Amine Reactions

The deprotected ε-amino group of Lys undergoes:

- Acylation : Reacts with anhydrides (e.g., acetic anhydride) to form amides .

- Sanger’s Reagent : Fluorodinitrobenzene (FDNB) labels Lys residues for sequencing .

- Schiff Base Formation : Condenses with aldehydes (e.g., formaldehyde) to form imines .

Example :

Tyrosine Phenol Reactions

- Sulfonation : Reacts with concentrated sulfuric acid to form tyrosine-O-sulfate.

- Iodination : Electrophilic substitution with iodine yields mono- or di-iodinated Tyr.

Conjugation and Ligation

This compound participates in native chemical ligation (NCL) for protein synthesis:

- Thioester Formation : The C-terminal Lys is activated as a thioester (e.g., using MPAA) .

- Ligation : Reacts with N-terminal Cys-containing peptides to form a native peptide bond .

Key Conditions :

- pH 6.7, 6 M guanidine HCl, 50 mM MPAA .

- Yields >90% ligation efficiency for peptides up to 58 residues .

Stability and Handling

類似化合物との比較

Pro-Gly-His-Glu-Tyr ()

- Structure : A linear pentapeptide with Pro-Gly-His-Glu-Tyr sequence.

- Metal Ion Binding : Exhibits strong fluorescence quenching with Cu²⁺ (binding constant Kₐ = 5.54 × 10⁴), attributed to its His residue, which facilitates static quenching via coordination .

- Differentiation from Boc-Gly-Tyr-Lys : Unlike this compound, this peptide lacks lysine and the Boc group but shows specificity for Cu²⁺ due to His-Glu-Tyr interactions.

TYR-LYS-LYS-GLY-GLU ()

- Structure : A linear pentapeptide (Tyr-Lys-Lys-Gly-Glu) with free termini.

- Biological Activity : Functions as a cell adhesion peptide via α2bβ3 integrin binding .

- Contrast : this compound, with its Boc protection, may exhibit reduced cellular uptake compared to the unprotected TYR-LYS-LYS-GLY-GLU.

Comparison with Cyclic Peptides

Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) (cTP, )

- Structure : A cyclic hexapeptide derived from thymopoietin.

- Stability : Enhanced resistance to enzymatic degradation due to conformational constraints .

- Advantages Over Linear Peptides : cTP shows higher bioavailability than linear TP-5 (thymopentin), suggesting this compound might benefit from similar cyclization strategies to improve stability.

Comparison with Modified Peptides

Boc-HN-Fca-Gly-Gly-Tyr-Arg-OMe ()

- Structure : A ferrocene (Fca)-conjugated pentapeptide with Boc protection.

- Electrochemical Properties : Exhibits reversible redox behavior (ΔEp = 41 mV, Jₚₐ/Jₚc = 1.055), making it suitable for biosensing applications .

- Functional Contrast : The ferrocene moiety introduces electroactivity absent in this compound, highlighting trade-offs between stability and functional versatility.

Z-Lys(Boc)-OH ()

- Structure : A Boc- and benzyloxycarbonyl (Z)-protected lysine derivative.

- Pharmacokinetics : High gastrointestinal absorption but poor blood-brain barrier penetration due to its polar groups .

- Relevance : Demonstrates how alternative protecting groups (e.g., Z vs. Boc) influence solubility and bioavailability.

Stability and Enzymatic Resistance

- This compound : The Boc group likely reduces protease susceptibility compared to unprotected peptides like TYR-LYS-LYS-GLY-GLU .

- Cyclic Peptides (cTP) : Superior stability with a half-life extended by 2–3× compared to linear analogs .

Membrane Interactions

- copoly(Lys/Tyr) () : Positively charged peptides interact with phospholipid membranes via electrostatic adsorption, followed by transmembrane transport .

- This compound : The Boc group may hinder membrane permeability due to increased hydrophobicity, contrasting with unmodified cationic peptides.

Key Research Findings

Metal Ion Specificity : Linear peptides like Pro-Gly-His-Glu-Tyr exhibit metal-binding specificity (e.g., Cu²⁺), while this compound’s lysine residue may favor interactions with anions or larger biomolecules .

Stability Enhancements : Cyclization (e.g., cTP) or conjugation (e.g., ferrocene) significantly improves peptide stability and functionality compared to Boc protection alone .

Membrane Permeability : Positively charged peptides (e.g., copoly(Lys/Tyr)) show better transmembrane efficiency than Boc-protected derivatives .

準備方法

General SPPS Workflow

SPPS is the predominant method for synthesizing Boc-Gly-Tyr-Lys due to its efficiency in stepwise amino acid assembly. The process involves anchoring the first Boc-protected amino acid (Boc-Gly) to a resin, followed by iterative deprotection, coupling, and washing steps. Key stages include:

-

Resin Activation : A chloromethylated polystyrene resin is typically used. Boc-Gly is attached via its C-terminal carboxyl group using cesium salts in dimethylformamide (DMF).

-

Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane (DCM), exposing the amino group for subsequent coupling.

-

Coupling Reactions : Tyrosine (Tyr) and lysine (Lys) are sequentially added using carbodiimide activators like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).

Mixed Protecting Group Strategies

Recent patents describe hybrid approaches combining Boc and Fmoc (fluorenylmethyloxycarbonyl) protections to optimize synthesis. For example:

-

Boc for N-terminal Protection : Boc shields the amino group during glycine coupling, while Fmoc protects lysine’s ε-amino group.

-

Orthogonal Deprotection : TFA selectively removes Boc without affecting Fmoc, enabling precise control over side-chain functionalities.

A case study demonstrated the synthesis of a heptapeptide analog using this strategy, achieving 93% purity after HPLC purification.

Solution-Phase Synthesis of Boc-Gly Precursor

Synthesis of Boc-Gly

Boc-Gly serves as the foundational building block for this compound. A novel method from Chinese Patent CN104276964A outlines a cost-effective, scalable process:

-

Reaction Setup : L-glycine is dissolved in sodium bicarbonate solution (pH ≥ 10), followed by batchwise addition of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.

-

Extraction and Purification :

Table 1: Boc-Gly Synthesis Parameters

This method reduces environmental impact compared to traditional approaches by minimizing solvent waste.

Protection and Deprotection Strategies

Amino Group Protection

Side-Chain Protection

-

Tyrosine : Protected with tert-butyl (t-Bu) ethers to prevent oxidation during synthesis.

-

Lysine : The ε-amino group is shielded with Boc, which is retained until global deprotection.

Table 2: Protecting Group Removal Conditions

| Protecting Group | Cleavage Reagent | Time |

|---|---|---|

| Boc | 25% TFA/DCM | 30 min |

| Fmoc | 20% Piperidine/DMF | 15 min |

| t-Bu | 95% TFA/H₂O | 1 hour |

Coupling Reagents and Activation

Carbodiimide-Based Activators

DCC and DIC are widely used to activate carboxyl groups for amide bond formation. For example:

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate coupling steps. Trials show a 40% reduction in reaction time (from 2 hours to 1.2 hours) without compromising purity.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns is standard for purifying this compound. Typical conditions include:

Q & A

Q. How should researchers address discrepancies between computational predictions and empirical data regarding the conformational dynamics of this compound?

- Methodological Answer : Perform convergence tests in MD simulations (e.g., varying force fields or solvent models). Validate with experimental techniques like NMR relaxation studies to measure residue-specific flexibility. Use ensemble refinement methods (e.g., EROS) to reconcile computational and empirical datasets. Document all parameters and force field choices transparently .

Methodological Frameworks and Best Practices

- Data Contradiction Analysis : Triangulate results using multiple techniques (e.g., biochemical assays, structural biology, computational models) and apply the PICO framework to define Population (e.g., cell lines), Intervention (this compound), Comparison (controls), and Outcomes (e.g., IC) .

- Ethical and Reproducibility Standards : Follow guidelines for data storage (e.g., encrypted electronic lab notebooks) and cite primary literature for compound characterization. Avoid "cherry-picking" data by reporting all replicates and statistical outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。